Ring Strain Energy: Azetidine vs. Pyrrolidine and Piperidine Analogs
The azetidine ring in 3-amino-2-(azetidin-3-yl)propan-1-ol exhibits a strain energy of approximately 25.2 kcal/mol, which is over 4-fold greater than the strain energy of pyrrolidine (~6 kcal/mol) and essentially absent in piperidine (~0 kcal/mol) . This elevated strain enables unique ring-opening and expansion reactivity pathways that are inaccessible to analogs based on 5- or 6-membered nitrogen heterocycles, such as 3-amino-2-(pyrrolidin-3-yl)propan-1-ol or 3-amino-2-(piperidin-4-yl)propan-1-ol.
| Evidence Dimension | Ring strain energy |
|---|---|
| Target Compound Data | ~25.2 kcal/mol (azetidine ring) |
| Comparator Or Baseline | Pyrrolidine: ~6 kcal/mol; Piperidine: ~0 kcal/mol |
| Quantified Difference | >4-fold higher strain energy vs. pyrrolidine; effectively infinite vs. piperidine |
| Conditions | Computational/thermochemical class-level data for saturated nitrogen heterocycles |
Why This Matters
Higher ring strain translates directly to distinct synthetic applications (e.g., ring-opening polymerizations, ring-expansion to larger heterocycles) that are impossible with the comparator compounds, making substitution infeasible.
